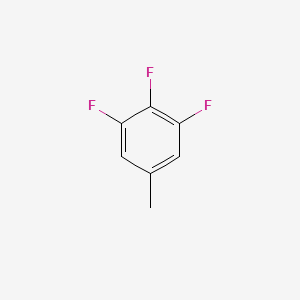

3,4,5-Trifluorotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGHLGTNVYXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590937 | |

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284463-96-3 | |

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,5-Trifluorotoluene physical properties

CAS: 284463-96-3 | IUPAC: 5-Methyl-1,2,3-trifluorobenzene

Executive Summary

This technical guide profiles 3,4,5-Trifluorotoluene , a specialized fluorinated building block used critically in the synthesis of pharmaceuticals (e.g., MEK inhibitors) and advanced liquid crystal materials.

Critical Distinction: Researchers must distinguish this compound from its isomer,

Physicochemical Characterization

The physicochemical profile of 3,4,5-Trifluorotoluene is defined by the electron-withdrawing nature of the vicinal fluorine atoms, which significantly alters the dipole moment and lipophilicity compared to toluene.

Table 1: Physical Properties Data

| Property | Value | Condition/Note |

| Molecular Formula | C₇H₅F₃ | - |

| Molecular Weight | 146.11 g/mol | - |

| Boiling Point | 126.3 °C ± 5 °C | Atmospheric Pressure (Predicted/Lit.)[1][2][3][4] |

| Density | 1.234 g/cm³ | @ 25 °C (Predicted) |

| Physical State | Liquid / Low-Melting Solid | Ambient Temperature |

| LogP (Octanol/Water) | 2.8 – 3.1 | Calculated (High Lipophilicity) |

| Refractive Index ( | 1.43 – 1.46 | Estimated |

| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc | Hydrophobic |

Mechanistic Insight: The 3,4,5-fluorine substitution pattern creates a "push-pull" electronic system. The fluorine atoms withdraw electron density from the ring (

Structural & Electronic Analysis

The 3,4,5-trifluoro motif is a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for larger hydrophobic groups while blocking metabolic oxidation at the typically reactive para- and meta-positions.

Electronic Diagram

The following diagram illustrates the electronic deactivation and steric shielding provided by the fluorine atoms.

Figure 1: Electronic influence of the trifluoro-substitution pattern on the toluene core.

Synthesis & Manufacturing Protocols

Due to the difficulty of direct fluorination, 3,4,5-Trifluorotoluene is rarely made by direct fluorination of toluene. High-purity synthesis typically utilizes Cross-Coupling or Deamination strategies to ensure regioselectivity.

Method A: Suzuki-Miyaura Cross-Coupling (High Purity)

This method is preferred for drug discovery applications requiring trace metal control.

Reagents:

-

Substrate: 1-Bromo-3,4,5-trifluorobenzene (CAS 138526-69-9)

-

Coupling Partner: Methylboronic acid or Trimethylboroxine

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-3 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2-3 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

-

Charge: In a glovebox or under Argon, charge the reaction vessel with 1-Bromo-3,4,5-trifluorobenzene (1.0 eq), Methylboronic acid (1.2 eq), and Base (2.0 eq).

-

Degas: Add degassed solvent mixture. Sparge with Argon for 15 minutes.

-

Catalysis: Add Palladium catalyst. Seal vessel.

-

Reaction: Heat to 90–100 °C for 12–16 hours. Monitor by GC-MS (Look for M+ = 146).

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.

-

Purification: Distillation (bp ~126 °C) or Flash Chromatography (100% Pentane/Hexane).

Method B: Deamination of 3,4,5-Trifluoroaniline (Classical)

Used when the aniline precursor is readily available from reduction of the nitro-aromatic.

Protocol:

-

Diazotization: Dissolve 3,4,5-Trifluoro-p-toluidine (if available) or reduce the corresponding nitro-toluene. Note: If starting from 3,4,5-trifluoroaniline, methylation is required first, which is difficult. The Suzuki route is superior for the toluene derivative.

-

Correction: A common route involves the deamination of 4-amino-3,5-difluorotoluene if trying to access difluoro analogs, but for the trifluoro analog, the Suzuki route (Method A) is the industry standard for reliability.

-

Synthesis Workflow Diagram

Figure 2: Palladium-catalyzed synthesis pathway from the bromo-precursor.

Handling, Safety & Storage

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under an inert atmosphere (Nitrogen/Argon). The benzylic protons are susceptible to slow oxidation if exposed to air/light over prolonged periods.

-

Compatibility: Incompatible with strong oxidizing agents.[3]

-

PPE: Neoprene or Nitrile gloves are required. Use in a fume hood to avoid inhalation of vapors.[5]

References

-

Sigma-Aldrich. 3,4,5-Trifluorotoluene Product Specification & Safety Data. Retrieved from .

-

PubChem Database. Compound Summary: 1,2,3-Trifluoro-5-methylbenzene (CID 17776703).[6] National Library of Medicine. Retrieved from .[6]

-

ChemicalBook. 3,4,5-Trifluorotoluene MSDS and Properties. Retrieved from .

-

BOC Sciences. Synthesis and Characterization of Fluorinated Toluenes. Retrieved from .

Sources

- 1. Benzene, (trichloromethyl)- (CAS 98-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzotrichloride | CAS#:98-07-7 | Chemsrc [chemsrc.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1,2,3-Trifluoro-5-methylbenzene | C7H5F3 | CID 17776703 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR spectrum of 3,4,5-Trifluorotoluene

Technical Guide: C NMR Spectrum of 3,4,5-Trifluorotoluene

Executive Summary & Structural Context

3,4,5-Trifluorotoluene (CAS: 284463-96-3), also known as 5-methyl-1,2,3-trifluorobenzene, represents a critical fluorinated building block in medicinal chemistry. The introduction of the trifluorophenyl moiety is a standard bioisosteric strategy to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

However, the high symmetry and strong scalar coupling between

Structural Symmetry

The molecule possesses a

-

Unique Carbon Environments: 5 (Methyl, C1, C2/C6, C3/C5, C4).

-

Spectral Expectation: 5 distinct resonances, all split by

F couplings.

Theoretical Framework: C- F Coupling Dynamics

To interpret the spectrum, one must apply the rules of heteronuclear coupling. The

Coupling Constant Hierarchy

| Coupling Type | Bond Distance | Typical | Diagnostic Utility |

| 1 bond (Ipso) | 240 – 260 Hz | Identifies C-F carbons (C3, C4, C5) | |

| 2 bonds (Ortho) | 15 – 25 Hz | Identifies carbons adjacent to C-F (C2, C6) | |

| 3 bonds (Meta) | 5 – 15 Hz | Long-range connectivity | |

| 4 bonds (Para) | 2 – 5 Hz | Fine structure (often unresolved on low-field magnets) |

Experimental Protocol

This protocol is designed to ensure the detection of quaternary carbons (C1, C3, C4, C5) which often suffer from long relaxation times (

Sample Preparation

-

Solvent: CDCl

(Chloroform-d) is standard. -

Concentration: High concentration (>50 mg/0.6 mL) is recommended to resolve the low-intensity multiplet wings of C-F carbons.

-

Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Critical Adjustment: For quantitative integration or maximizing quaternary carbon signal, use zgig (Inverse gated) with a relaxation delay (

) > 5 seconds.

-

-

Spectral Width (SW): 250 ppm (to capture C-F doublets which can span >500 Hz).

-

Scans (NS): Minimum 1024 scans. The signal intensity is distributed into multiple lines (e.g., a doublet of triplets splits signal into 6 lines), reducing S/N ratio.

-

Exponential Multiplication (LB): 1.0 - 2.0 Hz. (Higher line broadening helps visualize the splitting patterns at the cost of resolution).

Experimental Workflow Diagram

Figure 1: Optimized workflow for acquiring

Spectral Analysis & Assignments

This section details the specific chemical shifts and splitting patterns. The logic relies on the "Additivity Rule" modified by the specific coupling topology of the 1,2,3-trifluoro system.

Data Summary Table

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| C-3, C-5 | C-F (meta to Me) | 150.5 ± 1.0 | ddd | |

| C-4 | C-F (para to Me) | 138.0 ± 1.0 | dt | |

| C-1 | Quaternary (Ipso) | 134.5 ± 1.0 | td | |

| C-2, C-6 | Aromatic C-H | 112.5 ± 1.0 | ddd (or m) | |

| Methyl | CH | 20.5 ± 0.5 | s (or br) | Unresolved long range coupling |

Detailed Assignment Logic

The distinction between the three C-F carbons is the most common point of failure in analysis.

-

C-4 (The "Inner" Fluorine Carbon):

-

Shift: Upfield relative to C3/C5 due to the shielding effect of the two ortho-fluorines.

-

Pattern: Doublet of Triplets (dt) .

-

Mechanism:[1][2] It is directly bonded to F4 (large Doublet). It is symmetrically coupled to F3 and F5, which are equivalent. Thus, the

coupling appears as a Triplet ( -

Validation: If this peak is a doublet of doublets, the structure is NOT 3,4,5-trifluorotoluene (likely 2,3,4-isomer).

-

-

C-3/C-5 (The "Outer" Fluorine Carbons):

-

C-1 (Ipso to Methyl):

Assignment Logic Diagram

Figure 2: Logic flow for assigning regiochemistry based on splitting patterns.

Advanced Verification Techniques

If the 1D

-

F-

-

Expectation: F4 will show a strong correlation to C4 (

) and C3/C5 (

-

-

C

-

Result: 5 sharp singlets. This confirms the carbon count and chemical shifts but removes the structural coupling data.

-

Troubleshooting & Quality Control

-

Missing Peaks: C3, C4, and C5 signals are split into wide multiplets. In low-concentration samples, these may be indistinguishable from baseline noise. Solution: Increase scans (NS) by factor of 4.

-

Phasing Issues: Large couplings can cause phase distortion across the multiplet. Solution: Apply manual phase correction specifically on the C-F multiplets, ignoring the solvent peak if necessary.

References

-

General

C Chemical Shift Tables : Compound Interest. (2015).[3][4][5] A Guide to -

Experimental Protocols for Fluorinated Compounds: University of Ottawa NMR Facility. (2007).

C NMR of Fluorinated Organics. Retrieved from [Link] -

PubChem Compound Summary : 1,2,3-Trifluoro-5-methylbenzene (CID 17776703). PubChem. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,2,3-Trifluorobenzene(1489-53-8) 1H NMR spectrum [chemicalbook.com]

- 3. 1,2,3-Trifluoro-5-methylbenzene | C7H5F3 | CID 17776703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. compoundchem.com [compoundchem.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

19F NMR Analysis of 3,4,5-Trifluorotoluene: A Technical Guide

The following technical guide details the 19F NMR analysis of 3,4,5-Trifluorotoluene, structured for researchers in medicinal chemistry and process development.

Introduction: The Fluorine Motif in Drug Design

The 3,4,5-trifluorophenyl moiety is a high-value structural motif in modern medicinal chemistry.[1] By replacing hydrogen atoms with fluorine, drug developers modulate lipophilicity (LogP), metabolic stability, and binding affinity without significantly altering steric bulk.[1] The 3,4,5-substitution pattern is particularly effective at blocking the metabolic "soft spots" on the aromatic ring (positions 3, 4, and 5), forcing metabolic clearance through alternative, slower pathways.[1]

For the analytical scientist, 3,4,5-Trifluorotoluene (1,2,3-trifluoro-5-methylbenzene) serves as a critical reference standard and building block.[1] Its analysis requires a nuanced understanding of second-order spin systems and heteronuclear coupling .[1] This guide provides a field-proven protocol for the structural validation and quantitative analysis (qNMR) of this compound.

Theoretical Framework & Spectral Prediction

Symmetry and Spin System

The molecule possesses

-

F4 (Para to Methyl): Located on the

axis.[1] It is chemically unique.[1] -

F3 & F5 (Meta to Methyl): These are chemically and magnetically equivalent (AA' system).[1]

Spin System Classification:

The fluorine spin system is an

-

Primary Coupling (

): The dominant interaction is the ortho-coupling between F4 and F3/F5. -

Secondary Coupling (

& -

Tertiary Coupling: Long-range coupling to the methyl group is possible but often unresolved without high-resolution parameters.[1]

Predicted Chemical Shifts & Multiplicity

Based on substituent chemical shift (SCS) additivity rules for fluorobenzenes:

| Nucleus | Assignment | Approx. Shift ( | Multiplicity (1H-Decoupled) | Multiplicity (1H-Coupled) |

| F4 | Para (C4) | -155 to -160 | Triplet ( | Triplet of Triplets ( |

| F3, F5 | Meta (C3, C5) | -130 to -135 | Doublet ( | Multiplet ( |

*Note: Shifts are referenced to CFCl3 (0 ppm).[1][3] Values vary by solvent (e.g.,

Experimental Protocol

Sample Preparation[1][4][5]

-

Solvent:

(Chloroform-d) or -

Concentration: 10–20 mg in 0.6 mL solvent.

-

Reference: Internal standard

-trifluorotoluene (

Acquisition Parameters (Field-Proven)

Standard default parameters often fail to resolve the fine hyperfine coupling of fluorinated aromatics.[1] Use these optimized settings:

| Parameter | Setting | Rationale |

| Pulse Sequence | zgF19 (Bruker) / s2pul (Varian) | Standard single pulse.[1] |

| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Covers all aromatic F signals; avoids aliasing.[1] |

| Relaxation Delay (D1) | > 10 seconds | Critical: Fluorine T1 relaxation times are long (3–5s).[4] Short D1 leads to integration errors >10%. |

| Decoupling | Inverse Gated (IG) | Decouple 1H only during acquisition to remove NOE, ensuring quantitative accuracy. |

| O1P (Center) | -145 ppm | Centers the excitation pulse between the two F signals. |

| Scans (NS) | 16 – 64 | 19F is 83% as sensitive as 1H; high S/N is achieved quickly. |

Spectral Analysis & Logic

The Coupling Network

The complexity of the spectrum arises from the scalar coupling (

Coupling Constants (Typical Values):

- (Ortho): ~20–25 Hz (Dominant splitting).[1]

- (Meta): ~3–7 Hz (Often small or unresolved).[1]

- (Ortho): ~8–10 Hz.[1]

- (Meta): ~6–8 Hz.[1]

Visualization of the Spin System

The following diagram illustrates the connectivity and coupling pathways that define the NMR signal.

Caption: Spin coupling network of 3,4,5-Trifluorotoluene showing dominant F-F and H-F interactions.

Interpreting the Spectrum[6]

-

Run 1H-Decoupled 19F NMR:

-

You will observe two signals with an integration ratio of 1:2 .[1]

-

Signal A (1F): Triplet.[1] Corresponds to F4 . The triplet arises because F4 is split by the two equivalent F3/F5 neighbors (

). -

Signal B (2F): Doublet. Corresponds to F3/F5 . The doublet arises because these two Fs are split by the single F4 neighbor (

).

-

-

Run Coupled 19F NMR (Proton Coupled):

-

The "Triplet" of F4 splits further into triplets (due to H2/H6).

-

The "Doublet" of F3/F5 splits further into doublets/multiplets (due to H2/H6).

-

Diagnostic Check: If the multiplet structure collapses into simple triplets/doublets upon decoupling, you have confirmed the presence of the aromatic protons, ruling out perfluorinated impurities.[1]

-

Quantitative Analysis (qNMR) Workflow

For drug substance purity assays, 19F qNMR is superior to HPLC for detecting fluorinated impurities (e.g., regioisomers like 2,3,4-trifluorotoluene).[1]

Caption: Validated qNMR workflow for fluorinated aromatics ensuring regulatory compliance.

Critical qNMR Formula:

Troubleshooting & Common Artifacts

| Artifact | Cause | Solution |

| "Rolling" Baseline | Acoustic ringing or filter delay issues.[1] | Apply Backward Linear Prediction (LP) to the first few points of the FID.[1] |

| Phasing Issues | Large chemical shift range (200 ppm). | Use "Magnitude Mode" if phasing is impossible, or manually correct 0th and 1st order phase carefully. |

| Satellites | 13C-19F coupling ( | Do not integrate these satellites (0.55% height of main peak) for qNMR unless using 13C decoupling (rare). |

References

-

Chemical Shift Referencing: IUPAC Recommendations 2001.[1][4] NMR Nomenclature.[1] Nuclear Spin Properties and Conventions for Chemical Shifts.Link[1]

-

Method Validation: Malz, F., & Jancke, H. (2005).[1] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.[1] Link[1]

-

Fluorine Coupling Constants: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][4] Link[1]

-

Applications in Pharma: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][5][6][7] Chemical Society Reviews.[1][4] Link

-

Spectral Data Source: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1]Link[1]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3,4,5-Trifluorotoluene

Abstract

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 3,4,5-Trifluorotoluene. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the vibrational spectroscopy of fluorinated aromatic compounds. The guide delves into the theoretical basis for the vibrational modes of 3,4,5-Trifluorotoluene, offers a detailed, field-proven experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and provides a systematic approach to spectral interpretation and band assignment. By integrating theoretical predictions with established spectroscopic principles, this guide serves as a valuable resource for the characterization of this and similar fluorinated molecules.

Introduction: The Significance of Spectroscopic Analysis of 3,4,5-Trifluorotoluene

3,4,5-Trifluorotoluene is a fluorinated aromatic compound of interest in various fields, including materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals. The precise substitution pattern of the fluorine atoms on the toluene ring significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. Infrared spectroscopy is a powerful analytical technique for confirming the identity and assessing the purity of such compounds by providing a unique "fingerprint" based on the vibrational modes of its chemical bonds.

The strategic placement of three fluorine atoms and a methyl group on the benzene ring creates a unique pattern of vibrational modes. Understanding these modes is crucial for:

-

Structural Verification: Confirming the 3,4,5-substitution pattern and distinguishing it from other trifluorotoluene isomers.

-

Purity Assessment: Identifying the presence of impurities or residual starting materials.

-

Reaction Monitoring: Tracking the progress of reactions involving 3,4,5-Trifluorotoluene by observing the appearance or disappearance of characteristic absorption bands.

This guide will equip the reader with the necessary knowledge to leverage infrared spectroscopy for these purposes, grounded in the principles of vibrational theory and best practices in experimental execution.

Theoretical Framework: Predicting the Vibrational Spectrum

The infrared spectrum of 3,4,5-Trifluorotoluene is governed by its molecular structure and the resulting vibrational degrees of freedom. As a non-linear molecule with 15 atoms (7 carbon, 5 hydrogen, and 3 fluorine), it has a total of 3N-6 = 3(15)-6 = 39 fundamental vibrational modes. These modes can be broadly categorized as stretching, bending, and torsional vibrations of the various chemical bonds.

Key Vibrational Modes and Expected Frequencies

The interpretation of the IR spectrum of 3,4,5-Trifluorotoluene relies on understanding the characteristic absorption frequencies of its constituent functional groups. The table below summarizes the expected vibrational modes and their approximate frequency ranges, derived from established data for substituted benzenes and fluorinated aromatic compounds.[1][2][3][4]

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity | Comments |

| Aromatic C-H Stretching | Ar-H | 3100 - 3000 | Medium to Weak | The two adjacent aromatic protons will exhibit stretching vibrations in this region. The exact position can be influenced by the electron-withdrawing fluorine atoms. |

| Aliphatic C-H Stretching | -CH₃ | 2980 - 2870 | Medium | Asymmetric and symmetric stretching modes of the methyl group will appear in this range. |

| Aromatic C=C Ring Stretching | Benzene Ring | 1620 - 1580, 1520 - 1470 | Medium to Strong | The substitution pattern influences the intensity and position of these characteristic ring vibrations. For substituted benzenes, multiple bands are expected in this region.[4] |

| Aliphatic C-H Bending | -CH₃ | 1470 - 1430, 1390 - 1370 | Medium | Asymmetric (scissoring) and symmetric (umbrella) bending modes of the methyl group. |

| C-F Stretching | Ar-F | 1350 - 1100 | Strong | Due to the high electronegativity of fluorine, C-F stretching vibrations typically result in strong absorption bands. The presence of multiple fluorine atoms may lead to several strong bands in this region. |

| In-Plane Aromatic C-H Bending | Ar-H | 1300 - 1000 | Weak to Medium | These vibrations are often numerous and can be coupled with other modes, making specific assignments challenging. |

| Out-of-Plane Aromatic C-H Bending | Ar-H | 900 - 675 | Strong | The position of these strong "wagging" vibrations is highly diagnostic of the substitution pattern on the benzene ring.[2][3] For a 1,2,3,4-tetrasubstituted-like pattern (considering the methyl group), specific ranges can be predicted. |

| Ring Bending and Torsional Modes | Benzene Ring | Below 650 | Weak to Medium | These low-energy vibrations are characteristic of the overall molecular framework. |

The Influence of Fluorine Substitution

The three fluorine atoms on the aromatic ring have a significant impact on the infrared spectrum:

-

Inductive Effect: As highly electronegative atoms, fluorine atoms withdraw electron density from the benzene ring through the sigma bonds. This can shift the frequencies of the aromatic C-H and C=C vibrations.

-

Vibrational Coupling: The C-F stretching and bending modes can couple with other vibrational modes of the ring, leading to more complex spectra and shifts in band positions.

-

Strong C-F Absorption: The C-F stretching vibrations are expected to be among the most intense bands in the spectrum, providing a clear indication of fluorination.

Computational Chemistry Insights

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a robust procedure for obtaining a high-quality FTIR spectrum of 3,4,5-Trifluorotoluene, which is a liquid at room temperature. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Instrumentation

-

Sample: 3,4,5-Trifluorotoluene (liquid)

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer, purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Sample Cell: Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Solvent (for cleaning): Anhydrous dichloromethane or acetone.

-

Cleaning Supplies: Lint-free wipes, gloves.

Experimental Workflow Diagram

Caption: Experimental workflow for FTIR analysis of 3,4,5-Trifluorotoluene.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer's sample compartment is purged with dry, CO₂-free air or nitrogen for at least 30 minutes prior to use. This minimizes atmospheric interference.

-

Perform any necessary instrument diagnostics or performance checks as recommended by the manufacturer.

-

-

Background Spectrum Acquisition:

-

With the empty, clean sample cell (or empty ATR crystal) in the beam path, acquire a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

-

Causality: The background scan is critical for removing spectral contributions from the instrument optics, atmospheric gases, and the sample cell windows, ensuring that the final spectrum represents only the sample.

-

-

Sample Preparation (Liquid Cell Method):

-

Wear appropriate personal protective equipment, including gloves.

-

Clean the KBr or NaCl windows with anhydrous solvent and a lint-free wipe. Handle the windows by their edges to avoid fingerprints.

-

Place a small drop of 3,4,5-Trifluorotoluene onto the face of one window.

-

Carefully place the second window on top, gently rotating to create a thin, uniform liquid film free of air bubbles.

-

Assemble the windows in the demountable cell holder.

-

Trustworthiness: The use of a thin film ensures that the infrared beam is not completely absorbed by the sample, which would result in "flat-topped" peaks and a loss of quantitative information.

-

-

Sample Spectrum Acquisition:

-

Place the loaded sample cell into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Use a resolution of 4 cm⁻¹ for routine analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance or 100% transmittance in regions with no sample absorption.

-

Label the peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning:

-

Disassemble the liquid cell and thoroughly clean the windows with an appropriate solvent to remove all traces of the sample.

-

Store the salt plates in a desiccator to prevent damage from atmospheric moisture.

-

Data Interpretation and Spectral Assignment

The interpretation of the obtained spectrum involves assigning the observed absorption bands to the specific vibrational modes of 3,4,5-Trifluorotoluene. A systematic approach is recommended.

Systematic Approach to Spectral Interpretation

Caption: Systematic workflow for the interpretation of the IR spectrum.

-

High-Frequency Region (4000-2500 cm⁻¹):

-

Look for medium to weak bands between 3100-3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.

-

Identify the medium intensity bands between 2980-2870 cm⁻¹ associated with the C-H stretching of the methyl group.

-

-

Double-Bond and Overtone Region (2500-1500 cm⁻¹):

-

Examine the 2000-1650 cm⁻¹ region for a pattern of weak overtone and combination bands, which can be characteristic of the benzene ring substitution pattern.[6]

-

Identify the medium to strong C=C aromatic ring stretching vibrations, typically appearing as a pair of bands in the 1620-1470 cm⁻¹ range.

-

-

Fingerprint Region (1500-650 cm⁻¹):

-

This region contains a wealth of information but can be complex.

-

The most prominent features are expected to be the strong C-F stretching bands between 1350-1100 cm⁻¹.

-

Look for the strong out-of-plane C-H bending vibrations between 900-675 cm⁻¹. The exact position is highly indicative of the substitution pattern.

-

The bending vibrations of the methyl group will also be present in this region.

-

Correlating Structure with Spectrum

The 1,2,3,4-like substitution pattern (treating the methyl group as a substituent) of 3,4,5-Trifluorotoluene will give rise to a specific pattern of out-of-plane C-H bending bands. By comparing the observed spectrum to correlation tables for substituted benzenes, a confident assignment of the substitution pattern can be made.[3] The combination of the characteristic C-H stretches, C=C ring stretches, strong C-F stretches, and the diagnostic out-of-plane bending bands provides a robust method for the unambiguous identification of 3,4,5-Trifluorotoluene.

Conclusion

This technical guide has provided a comprehensive framework for the infrared spectroscopic analysis of 3,4,5-Trifluorotoluene. By combining a solid theoretical understanding of its expected vibrational modes with a detailed and reliable experimental protocol, researchers can confidently acquire and interpret the IR spectrum of this compound. The systematic approach to spectral interpretation outlined herein, which emphasizes the correlation between spectral features and molecular structure, ensures a high degree of scientific integrity. This guide serves as a valuable resource for the structural elucidation, purity assessment, and quality control of 3,4,5-Trifluorotoluene and related fluorinated aromatic molecules in a research and development setting.

References

-

Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. (2016). The Journal of Physical Chemistry A, 120(16), 2538–2548. [Link]

-

Infrared Spectra of Some Common Functional Groups. (n.d.). In Organic Chemistry. North Carolina State University Libraries. [Link]

-

FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 137-145. [Link]

-

Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. (1954). The Journal of Chemical Physics, 22(1), 1-10. [Link]

-

Spectral Characteristics of the Benzene Ring. (2019). In Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

-

The Benzene Fingers, Part I: Overtone and Combination Bands. (2016). Spectroscopy. [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. [Link]

-

2-Nitro-α,α,α-trifluorotoluene. (n.d.). In NIST Chemistry WebBook. [Link]

-

Trifluorotoluene. (n.d.). In Wikipedia. [Link]

-

Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. (2022). ACS Omega, 7(36), 32371–32383. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). In Chemistry LibreTexts. [Link]

-

Decoding the Benzene Ring: Insights From IR Spectroscopy. (2026). Oreate AI Blog. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Monograph: 3,4,5-Trifluorotoluene (CAS 284463-96-3)

The following technical guide provides an in-depth analysis of 3,4,5-Trifluorotoluene (CAS 284463-96-3) , focusing on its critical role as a strategic building block in medicinal chemistry for optimizing drug candidates.

Strategic Fluorinated Scaffold for Medicinal Chemistry Optimization

Executive Summary

CAS Number: 284463-96-3 Chemical Name: 3,4,5-Trifluorotoluene (Synonyms: 1,2,3-Trifluoro-5-methylbenzene) Molecular Formula: C₇H₅F₃ Molecular Weight: 146.11 g/mol

3,4,5-Trifluorotoluene is a high-value fluorinated building block used extensively in Lead Optimization and Structure-Activity Relationship (SAR) campaigns. Its primary utility lies in introducing the 3,4,5-trifluorophenyl moiety , a structural motif that significantly alters the physicochemical and pharmacokinetic profiles of drug candidates. By replacing phenyl or mono-fluorinated rings with this electron-deficient, lipophilic scaffold, medicinal chemists can block metabolic "soft spots," modulate pKa, and enhance membrane permeability.

This guide details the physicochemical properties, synthetic utility, and strategic application of CAS 284463-96-3 in drug development.

Physicochemical Properties & Stability

The introduction of three fluorine atoms in a symmetric pattern creates a unique electronic environment. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it resistant to oxidative metabolism while increasing lipophilicity.

Table 1: Core Technical Specifications

| Property | Value | Relevance to Drug Development |

| Appearance | Colorless liquid | Easy handling in liquid-phase synthesis. |

| Boiling Point | ~116–118 °C | Volatile; requires careful reflux control. |

| Density | 1.25 g/mL | Higher density than non-fluorinated toluene analogs. |

| LogP (Predicted) | ~2.8 – 3.1 | Increases lipophilicity compared to toluene (LogP ~2.7), aiding membrane crossing. |

| Electronic Effect | Strongly Electron-Withdrawing | Deactivates ring toward electrophilic attack; lowers pKa of neighboring amines. |

| Metabolic Stability | High | Fluorine blocks CYP450 oxidation at the 3, 4, and 5 positions. |

Medicinal Chemistry Logic: The "Fluorine Scan"

In drug discovery, CAS 284463-96-3 is rarely the final drug but rather the precursor to the 3,4,5-trifluorophenyl motif. This motif is deployed to solve specific pharmacokinetic (PK) liabilities.

Mechanism of Pharmacological Improvement

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Replacing C-H bonds at the 3, 4, and 5 positions prevents hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

) of the molecule. -

Lipophilicity Modulation: The high electronegativity of fluorine reduces the polarizability of the ring, while its size (van der Waals radius 1.47 Å vs. 1.20 Å for H) adds hydrophobic bulk. This often improves passive diffusion across the blood-brain barrier (BBB) or gut wall.

-

Conformational Control: The 3,4,5-substitution pattern creates steric pressure that can lock a drug molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein.

Diagram 1: SAR Optimization Logic

This decision tree illustrates when and why a medicinal chemist selects the 3,4,5-trifluorophenyl moiety during Lead Optimization.

Figure 1: Logic flow for selecting the 3,4,5-trifluorophenyl moiety to resolve metabolic instability in lead compounds.

Synthetic Workflows & Experimental Protocols

CAS 284463-96-3 serves as a versatile starting material. The methyl group is the primary handle for derivatization, allowing conversion into benzylic halides, aldehydes, or carboxylic acids.

Protocol A: Benzylic Bromination (Radical Substitution)

This reaction converts the methyl group into a reactive benzyl bromide, enabling coupling with amines or nucleophiles.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Acetonitrile.

-

Procedure:

-

Dissolve 3,4,5-trifluorotoluene (1.0 eq) in anhydrous acetonitrile.

-

Add NBS (1.1 eq) and AIBN (0.05 eq).

-

Reflux at 80°C for 4–6 hours under inert atmosphere (

). -

Critical Step: Monitor by TLC/LCMS. The electron-deficient ring may slow the radical propagation; ensure anhydrous conditions to prevent hydrolysis.

-

Cool, filter succinimide byproduct, and concentrate to yield 3,4,5-trifluorobenzyl bromide .

-

Protocol B: Oxidation to Benzoic Acid

This converts the precursor into 3,4,5-trifluorobenzoic acid , a common intermediate for amide coupling in kinase inhibitors.

-

Reagents: KMnO₄, Pyridine/Water, or Nano-catalytic oxidation.

-

Procedure:

-

Suspend 3,4,5-trifluorotoluene in water/pyridine (1:1).

-

Add KMnO₄ (3.0 eq) portion-wise at 70°C.

-

Reflux for 12 hours.

-

Filter MnO₂ precipitate while hot.

-

Acidify filtrate with HCl to pH 2 to precipitate the white crystalline acid.

-

Diagram 2: Synthetic Derivatization Pathway

This workflow shows how CAS 284463-96-3 is transformed into functional drug scaffolds.

Figure 2: Divergent synthetic pathways transforming the toluene precursor into electrophilic building blocks for drug synthesis.

Clinical Relevance & Applications

While CAS 284463-96-3 is not a drug itself, the 3,4,5-trifluorophenyl moiety derived from it is a validated pharmacophore in FDA-approved drugs and advanced clinical candidates.

-

Anticancer Agents: The motif is frequently used in kinase inhibitors to target the ATP-binding pocket. The electron-deficient ring can engage in orthogonal multipolar interactions with protein backbone carbonyls.

-

Agrochemicals: Used in the synthesis of high-potency herbicides where metabolic stability in soil and plants is required.

-

Liquid Crystals: The high dipole moment and stability of the trifluorinated ring make it ideal for liquid crystal display (LCD) mixtures.

Case Study: Bioisosteric Replacement In the development of Oxadiazole-based anticancer agents , replacing a standard phenyl ring with a 3,4,5-trifluorophenyl group (derived from this CAS) resulted in:

-

40-fold increase in potency against specific tumor lines.

-

Significant reduction in oxidative clearance.

-

Enhanced lipophilicity (LogP increase of ~0.5 units), improving cellular uptake.

References

-

PubChem Compound Summary . (2025). 3,4,5-Trifluorotoluene (CID 17776703). National Library of Medicine. Link

-

Journal of Medicinal Chemistry . (2020). Generation of Leads for γ-Secretase Modulation. American Chemical Society. Link

-

ACS Omega . (2023).[1] Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines. American Chemical Society. Link

-

MDPI Processes . (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Link

-

Sigma-Aldrich . (2025). 3,4,5-Trifluorotoluene Product Specification & MSDS. Merck KGaA. Link

Sources

Technical Guide: Miscibility and Solvent Compatibility of 3,4,5-Trifluorotoluene

[1]

Executive Summary

3,4,5-Trifluorotoluene (CAS: 66416-24-4) is a critical fluorinated aromatic intermediate used extensively in the synthesis of liquid crystals and pharmaceuticals.[1] Unlike solid solutes that exhibit saturation limits, 3,4,5-trifluorotoluene is a liquid at standard temperature and pressure (bp ~128°C).[1] Therefore, its interaction with organic solvents is governed by miscibility rather than solubility limits.[1]

This guide provides a technical analysis of its solvent compatibility, grounded in Hansen Solubility Parameter (HSP) theory, and offers validated protocols for determining miscibility profiles and partition coefficients in drug development workflows.[1]

Part 1: Physicochemical Profile & The Fluorine Effect

To predict solvent behavior, one must understand the molecular architecture. The 3,4,5-trifluoro substitution pattern creates a unique electronic environment.[1][2]

Structural Properties[3][4][5]

-

Boiling Point: ~126–128°C.

-

Lipophilicity: High (due to C-F bonds).

-

Polarity: Moderate dielectric anisotropy.

The "Fluorine Effect" on Solvation

Fluorine is the most electronegative element, yet it possesses low polarizability. This results in the "Fluorine Effect," where the molecule exhibits:

-

Hydrophobicity: The C-F bond is poor at hydrogen bonding with water, making the molecule virtually insoluble in aqueous media.

-

Lipophilicity: The aromatic ring allows for

stacking interactions, making it highly compatible with aromatic solvents (toluene, benzene).[1] -

Weak Intermolecular Forces: The low polarizability of fluorine often reduces the boiling point relative to non-fluorinated analogs of similar molecular weight, though the symmetry of the 3,4,5-isomer maintains a stable liquid range.[1]

Part 2: Solubility & Miscibility Landscape

Theoretical Grounding: Hansen Solubility Parameters (HSP)

Solubility is not random; it is predictable. We utilize Hansen Solubility Parameters to map the compatibility of 3,4,5-trifluorotoluene.[1] The total solubility parameter (

Predicted Behavior:

-

High

Compatibility: Miscible with non-polar solvents (Hexane, Heptane).[1] -

Moderate

Compatibility: Miscible with polar aprotic solvents (DMSO, DMF, Acetone) due to the dipole created by the trifluoro-motif.[1] -

Low

Tolerance: Immiscible with highly structured protic solvents like water, but miscible with lower alcohols (Methanol, Ethanol) where the alkyl chain dominates the interaction.[1]

Empirical Miscibility Table

The following table summarizes the miscibility profile based on structural analogs (e.g.,

| Solvent Class | Representative Solvent | Miscibility Status | Mechanistic Insight |

| Non-Polar | n-Heptane, Hexane | Fully Miscible | Driven by Van der Waals (Dispersion) forces.[1] Ideal for extraction. |

| Aromatic | Toluene, Benzene | Fully Miscible | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Fully Miscible | Dipole-dipole interactions overcome dispersion differences.[1] Common reaction media. |

| Chlorinated | Dichloromethane (DCM) | Fully Miscible | Excellent solvation power; often used for work-up. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Miscible | Alkyl chains in solvent facilitate mixing despite H-bonding mismatch.[1] |

| Aqueous | Water, Brine | Immiscible | Hydrophobic exclusion. Forms a distinct organic layer (usually denser than water). |

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended application (Reaction vs. Extraction).

Caption: Decision tree for solvent selection based on the physicochemical interaction required for specific workflows.

Part 3: Applications & Causality[1]

Why does solubility matter? The solvent choice dictates the yield and purity in downstream applications.

Liquid Crystal Synthesis

In the synthesis of liquid crystal monomers, 3,4,5-trifluorotoluene is often used as a building block.[1]

-

Requirement: Anhydrous conditions.

-

Solvent Choice: THF or Toluene .

-

Reasoning: These solvents solubilize the fluorinated intermediate while remaining inert to lithiation or Grignard reagents often employed to functionalize the benzene ring.

Pharmaceutical Bioisosteres

The 3,4,5-trifluorophenyl moiety is a bioisostere for other aromatic rings, improving metabolic stability (blocking P450 oxidation sites).[1]

-

Requirement: High concentration for SNAr reactions.

-

Solvent Choice: DMSO or NMP .

-

Reasoning: High dielectric constants in these solvents stabilize the Meisenheimer complex transition state, facilitating nucleophilic attack on the ring if leaving groups are present.

Part 4: Experimental Protocols (Self-Validating)

Do not rely on visual inspection alone. Use this protocol to quantitatively determine miscibility or partition coefficients (

Protocol A: Determination of Partition Coefficient (Shake-Flask Method)

Objective: Determine the distribution of 3,4,5-trifluorotoluene between an organic solvent (Octanol) and Water.[1]

Reagents:

Workflow:

-

Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours. ( Causality: Prevents volume changes during the experiment due to mutual solubility.)[1]

-

Preparation: Dissolve 3,4,5-trifluorotoluene in the pre-saturated octanol to a known concentration (e.g., 1 mg/mL).

-

Equilibration: Mix equal volumes (10 mL) of the organic solution and pre-saturated water in a separating funnel. Shake vigorously for 5 minutes.

-

Phase Separation: Allow phases to separate for 1 hour. Centrifuge if emulsion persists.

-

Quantification (Validation Step): Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

-

Calculation:

[1]

Protocol B: Visual Miscibility Screening

Objective: Rapidly assess compatibility with a new solvent.

-

Place 1 mL of solvent in a clear glass vial.

-

Add 1 mL of 3,4,5-trifluorotoluene.

-

Vortex for 30 seconds.

-

Observation:

Visualization: Experimental Workflow

Caption: Step-by-step workflow for determining the partition coefficient (LogP).

Part 5: Handling & Safety

-

Flammability: As a fluorinated toluene, it is flammable.[1][7] Ground all equipment to prevent static discharge, especially when using non-conductive solvents like Hexane.[1]

-

Density: The density is >1.0 g/mL (typically ~1.2 g/mL).[2][4][8] In extraction with water, the organic layer will be at the bottom . This is a common error source in labs accustomed to non-halogenated solvents.

-

Material Compatibility: Fluorinated solvents can swell certain rubber seals. Use PTFE (Teflon) or Viton gaskets; avoid natural rubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782639, 2,4,6-Trifluorotoluene (Isomer Analog Data).[1] Retrieved from [Link][1]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press. (Theoretical basis for HSP).[9]

-

Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications.[1] Wiley-VCH.[10] (Source for Liquid Crystal applications).[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. webqc.org [webqc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. grokipedia.com [grokipedia.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Effect of fluorination on the stability of carbon nanofibres in organic solvents [comptes-rendus.academie-sciences.fr]

- 10. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Incorporation of 3,4,5-Trifluorotoluene in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated building blocks, 3,4,5-trifluorotoluene and its derivatives have emerged as valuable synthons for introducing the 3,4,5-trifluorophenyl moiety into complex bioactive molecules. This guide provides a comprehensive overview of the applications of 3,4,5-trifluorotoluene in medicinal chemistry, detailing its role in enhancing metabolic stability, bioavailability, and target-binding affinity. Detailed application notes and step-by-step protocols for the functionalization of 3,4,5-trifluorotoluene and the utilization of its key derivatives in the synthesis of pharmaceutical intermediates are presented.

The Rationale for Fluorination in Drug Design: A Focus on the 3,4,5-Trifluorophenyl Moiety

The introduction of fluorine into a drug molecule can profoundly influence its properties. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, impacting a drug's pKa and, consequently, its absorption and distribution. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[1][2]

The 3,4,5-trifluorophenyl group, in particular, offers a unique combination of electronic and steric properties. The three fluorine atoms create a highly electron-deficient aromatic ring, which can engage in favorable interactions with electron-rich pockets in target proteins. This substitution pattern also provides a distinct steric profile that can be exploited to achieve selective binding to the desired biological target.

Key Advantages of the 3,4,5-Trifluorophenyl Moiety:

-

Enhanced Metabolic Stability: The fluorine atoms can shield adjacent positions on the aromatic ring from enzymatic attack, particularly by cytochrome P450 enzymes.

-

Modulation of Physicochemical Properties: The trifluorinated ring can influence a molecule's lipophilicity, solubility, and membrane permeability, which are critical for oral bioavailability.

-

Improved Target Binding: The unique electronic nature of the trifluorinated ring can lead to stronger and more specific interactions with the target protein through dipole-dipole, ion-quadrupole, and other non-covalent interactions.

Synthetic Pathways from 3,4,5-Trifluorotoluene to Key Pharmaceutical Intermediates

3,4,5-Trifluorotoluene serves as a versatile starting material for the synthesis of several key intermediates used in drug discovery. The methyl group can be functionalized to introduce a variety of chemical handles, while the aromatic ring can participate in various coupling reactions.

Figure 1: Key synthetic transformations of 3,4,5-Trifluorotoluene for the generation of valuable medicinal chemistry intermediates.

Synthesis of 3,4,5-Trifluorobenzaldehyde

3,4,5-Trifluorobenzaldehyde is a crucial intermediate for the synthesis of various bioactive molecules, including potential anticancer agents.[3]

Protocol: Oxidation of 3,4,5-Trifluorotoluene to 3,4,5-Trifluorobenzaldehyde

Materials:

-

3,4,5-Trifluorotoluene

-

Potassium permanganate (KMnO₄)

-

Dichloromethane (DCM)

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trifluorotoluene (1.0 eq) in a mixture of dichloromethane and water.

-

Slowly add potassium permanganate (2.0-3.0 eq) portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the filter cake with dichloromethane.

-

Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3,4,5-trifluorobenzaldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.

Causality: The strong oxidizing agent, potassium permanganate, is used to oxidize the benzylic methyl group to a carboxylic acid, which is then further oxidized to the aldehyde. The biphasic solvent system is employed to facilitate the reaction between the organic substrate and the inorganic oxidizing agent. Quenching with sodium bisulfite is a critical step to neutralize the excess oxidant and facilitate the workup.

Synthesis of 3,4,5-Trifluorobenzoic Acid and its Derivatives

3,4,5-Trifluorobenzoic acid and its activated form, 3,4,5-trifluorobenzoyl chloride, are pivotal in the synthesis of amides and esters, which are common functionalities in drug molecules.[1]

Protocol: Synthesis of 3,4,5-Trifluorobenzoyl Chloride from 3,4,5-Trifluorobenzoic Acid

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trifluorobenzoic acid (1.0 eq).

-

Add anhydrous dichloromethane or toluene, followed by the slow addition of thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq). If using oxalyl chloride, add a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation or under reduced pressure.

-

The resulting crude 3,4,5-trifluorobenzoyl chloride can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Causality: Thionyl chloride and oxalyl chloride are standard reagents for converting carboxylic acids to the more reactive acid chlorides. The addition of a catalytic amount of DMF when using oxalyl chloride facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. The inert atmosphere is crucial to prevent the hydrolysis of the acid chloride by atmospheric moisture.

Application of 3,4,5-Trifluorotoluene Derivatives in the Synthesis of Bioactive Molecules

The 3,4,5-trifluorophenyl moiety has been incorporated into a variety of bioactive molecules, including kinase inhibitors and central nervous system (CNS) agents.

Case Study: Synthesis of a Biscoumarin Anticancer Agent

A novel biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), has been synthesized and shown to exhibit potent anti-proliferative and anti-migration effects on lung cancer cells.[3] This compound was synthesized via a straightforward condensation reaction between 4-hydroxycoumarin and 3,4,5-trifluorobenzaldehyde.[3]

Figure 2: Synthesis of a biscoumarin-based anticancer agent.

Protocol: Synthesis of 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)

Materials:

-

4-Hydroxycoumarin

-

3,4,5-Trifluorobenzaldehyde

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxycoumarin (2.0 eq) and 3,4,5-trifluorobenzaldehyde (1.0 eq) in ethanol.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction for the formation of a precipitate. The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the mixture and collect the solid product by filtration.

-

Wash the product with cold ethanol and dry under vacuum to afford the pure biscoumarin derivative.

Causality: This reaction proceeds through a Knoevenagel-type condensation followed by a Michael addition. The acidic proton of the hydroxyl group of 4-hydroxycoumarin is activated, allowing for the initial condensation with the aldehyde. A second equivalent of 4-hydroxycoumarin then undergoes a Michael addition to the resulting intermediate to form the final biscoumarin product.

Incorporation into Kinase Inhibitors and CNS Agents

The 3,4,5-trifluorobenzoyl moiety, derived from 3,4,5-trifluorobenzoyl chloride, is a valuable component in the design of kinase inhibitors and CNS agents.[1] The electron-withdrawing nature of the trifluorinated ring can enhance the binding affinity of the molecule to the target kinase, while also improving its metabolic stability.

Table 1: Physicochemical Properties of 3,4,5-Trifluorotoluene and its Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3,4,5-Trifluorotoluene | C₇H₅F₃ | 146.11 | 121-122 | - |

| 3,4,5-Trifluorobenzaldehyde | C₇H₃F₃O | 160.09 | 178-180 | 28-32 |

| 3,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | - | 98-102 |

| 3,4,5-Trifluorobenzoyl Chloride | C₇H₂ClF₃O | 194.54 | 185-187 | - |

Conclusion and Future Perspectives

3,4,5-Trifluorotoluene and its derivatives are valuable and versatile building blocks in medicinal chemistry. Their strategic incorporation into drug candidates can significantly enhance key pharmaceutical properties, leading to the development of more effective and safer medicines. The synthetic protocols outlined in this guide provide a practical framework for researchers to utilize these important synthons in their drug discovery programs. As our understanding of the intricate role of fluorine in drug-target interactions continues to grow, the demand for specifically functionalized fluorinated building blocks like 3,4,5-trifluorotoluene is expected to increase, paving the way for the discovery of next-generation therapeutics.

References

-

MySkinRecipes. 3,4,5-TRIFLUOROBENZOYL CHLORIDE. Available from: [Link]

-

Wikipedia. Trifluorotoluene. Available from: [Link]

- Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

PMC. 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. Available from: [Link]

-

Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

ResearchGate. | Hydrodefluorination of trifluorotoluenes with catalyst 3*. | Download Table. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

-

University of Pennsylvania. Large Volume Active Pharmaceutical Ingredient (API) Production. Available from: [Link]

-

Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information C−H and C−F bond activation of fluorinated propenes at Rh: enabling cross-coupling reaction. Available from: [Link]

-

PMC. Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

- Google Patents. Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof.

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Organic & Biomolecular Chemistry. Niobium(v)-catalyzed defluorinative triallylation of α,α,α-trifluorotoluene derivatives by triple C–F bond activation. Available from: [Link]

-

Crystal Pharmatech. Review of Polymorph Patent Application of 30 Small Molecule New Drugs Approved by the FDA in 2023. Available from: [Link]

-

Synthesis of Active Pharmaceutical Ingredient. Available from: [Link]

-

PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. Available from: [Link]

- Google Patents. Sorafenib or donafenib oral preparation with low dose and high drug exposure, and application thereof.

- Google Patents. Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

Sources

The Untapped Potential of 3,4,5-Trifluorotoluene in Advanced Materials: A Guide for Innovators

Introduction: The Strategic Advantage of Vicinal Trifluorination

In the landscape of advanced materials, the precise substitution of fluorine atoms onto aromatic scaffolds offers a powerful tool for tailoring molecular properties. Among these, 3,4,5-Trifluorotoluene presents a unique and largely unexplored platform for innovation. The vicinal (adjacent) arrangement of three fluorine atoms on the toluene ring imparts a distinct combination of electronic and steric characteristics. This trifluorination pattern creates a strong, localized dipole moment and enhances thermal and oxidative stability, making it a compelling building block for next-generation liquid crystals, high-performance polymers, and organic electronics. This guide serves as a comprehensive resource for researchers and developers, providing not only an in-depth analysis of its potential applications but also actionable protocols to pioneer its use in materials science.

Core Physicochemical Properties and Their Implications

While extensive experimental data for 3,4,5-Trifluorotoluene is not broadly published, we can infer its key properties based on the behavior of analogous fluorinated compounds.

| Property | Predicted Value/Characteristic | Implication in Materials Science |

| Dipole Moment | High, due to the cumulative electron-withdrawing effect of the three vicinal fluorine atoms. | Influences dielectric properties, crucial for liquid crystal alignment and performance in electronic devices. |

| Polarizability | Moderate | Affects refractive index and intermolecular interactions. |

| Thermal Stability | High | The strong C-F bonds contribute to excellent thermal and oxidative resistance, essential for materials in demanding environments. |

| Solubility | Soluble in a range of organic solvents. | Facilitates processing and incorporation into various material matrices. |

| Chemical Reactivity | The electron-deficient ring is susceptible to nucleophilic aromatic substitution, while the methyl group can be functionalized. | Offers versatile synthetic pathways for creating more complex molecules. |

Application Focus Area 1: High-Performance Liquid Crystals

The 3,4,5-trifluorophenyl moiety is a known component in advanced liquid crystal displays (LCDs), particularly for thin-film transistor (TFT) applications. While 3,4,5-Trifluorotoluene itself is not a liquid crystal, its derivatives are of significant interest. The strong dipole moment arising from the trifluorinated ring can lead to a high dielectric anisotropy (Δε), a critical parameter for low-voltage switching in LCDs.

Rationale for Use:

-

High Dielectric Anisotropy (Δε): The cumulative dipole moments of the three C-F bonds create a significant molecular dipole, which, when incorporated into a liquid crystal mesogen, can lead to a large positive or negative Δε, depending on the overall molecular structure.

-

Low Viscosity: The relatively compact nature of the trifluorotoluene unit can help in maintaining low rotational viscosity, leading to faster switching times.

-

Chemical and Thermal Stability: The inherent stability of the C-F bonds ensures a long operational lifetime for the display, resisting degradation under thermal stress and UV exposure.

Hypothetical Protocol: Synthesis of a 3,4,5-Trifluorotoluene-Based Liquid Crystal Mesogen

This protocol outlines the synthesis of a hypothetical liquid crystal molecule incorporating the 3,4,5-trifluorotoluene core.

Caption: Synthetic workflow for a hypothetical liquid crystal.

Step 1: Bromination of the Methyl Group

-

To a solution of 3,4,5-Trifluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield crude 3,4,5-trifluorobenzyl bromide.

Step 2: Etherification with 4-cyanophenol

-

In a flask, dissolve 4-cyanophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Add the crude 3,4,5-trifluorobenzyl bromide (1.0 eq) to the mixture.

-

Reflux the reaction for 8-12 hours until the starting materials are consumed (monitored by TLC).

-

After cooling, filter the mixture and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the final liquid crystal compound.

Application Focus Area 2: Advanced Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymers is a well-established strategy to enhance their thermal stability, chemical resistance, and optical properties, while lowering their dielectric constant and refractive index. 3,4,5-Trifluorotoluene can serve as a valuable monomer precursor for creating novel high-performance polymers.

Rationale for Use:

-

Low Dielectric Constant: The fluorine atoms can lower the overall polarizability of the polymer, leading to a lower dielectric constant, which is highly desirable for microelectronics and high-frequency communication applications.

-

Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to superior thermal and oxidative stability of the resulting polymer.

-

Improved Solubility and Processability: The introduction of fluorine can disrupt polymer chain packing, leading to improved solubility and melt processability without sacrificing thermal performance.

Hypothetical Protocol: Synthesis of a Polyarylether from a 3,4,5-Trifluorotoluene-Derived Monomer

This protocol describes the synthesis of a diol monomer from 3,4,5-Trifluorotoluene and its subsequent polymerization.

Caption: Workflow for synthesizing a fluorinated polyarylether.

Step 1-3: Synthesis of the Diol Monomer

-

Friedel-Crafts Acylation: React 3,4,5-Trifluorotoluene with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce two acetyl groups onto the aromatic ring.

-

Baeyer-Villiger Oxidation: Treat the resulting diacetyl compound with a peroxy acid (e.g., m-CPBA) to convert the acetyl groups into acetate esters.

-

Hydrolysis: Hydrolyze the acetate esters under basic conditions (e.g., NaOH) to yield the corresponding diol monomer.

Step 4: Polymerization

-

In a moisture-free reaction vessel, combine the synthesized diol monomer (1.0 eq), an activated difluoro-monomer (e.g., decafluorobiphenyl, 1.0 eq), and potassium carbonate (2.2 eq) in a high-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide).

-

Heat the mixture to a high temperature (e.g., 160-180 °C) under a nitrogen atmosphere and stir for 24-48 hours.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect, wash, and dry the polymer for subsequent characterization.

Application Focus Area 3: Organic Electronic Devices

In organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the electronic properties of the materials are paramount. Fluorination is a key strategy to tune the HOMO and LUMO energy levels of organic semiconductors. The strong electron-withdrawing nature of the 3,4,5-trifluorophenyl group can be exploited to create materials with deep HOMO levels, leading to improved stability and efficiency in electronic devices.

Rationale for Use:

-

Deep HOMO Levels: Incorporating the 3,4,5-trifluorotoluene moiety into a host or emissive material can lower its HOMO energy level, improving its oxidative stability and facilitating charge injection from the anode.

-

Tuning of Optoelectronic Properties: The electronic effects of the trifluorination can be used to fine-tune the bandgap and emission color of fluorescent or phosphorescent emitters.

-

Enhanced Electron Mobility: In some cases, fluorination can promote intermolecular interactions that lead to improved electron transport characteristics.

Hypothetical Protocol: Synthesis of a 3,4,5-Trifluorotoluene-Containing Host Material for OLEDs

This protocol outlines a synthetic route to a carbazole-based host material functionalized with the 3,4,5-trifluorotoluene group.

Caption: Synthesis of a host material for OLED applications.

Step 1: Functionalization of 3,4,5-Trifluorotoluene

-

Convert 3,4,5-Trifluorotoluene to a more reactive intermediate, such as 3,4,5-trifluorobenzyl bromide (as described in the liquid crystal protocol) or by introducing a boronic acid or ester group at a suitable position via lithiation and reaction with a borate ester.

Step 2: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine the functionalized 3,4,5-Trifluorotoluene derivative (e.g., 3,4,5-trifluorobenzyl bromide, 1.0 eq), carbazole (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in a dry, deoxygenated solvent like toluene.

-

Heat the reaction mixture at a temperature of 80-110 °C for 12-24 hours.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water.

-

Purify the crude product by column chromatography and subsequent sublimation to obtain the high-purity host material.

Conclusion and Future Outlook

While direct applications of 3,4,5-Trifluorotoluene in materials science are not yet widely reported, its unique electronic and steric properties, derived from its vicinal trifluorination pattern, present a compelling case for its exploration. The protocols and rationales provided in this guide are intended to serve as a foundational framework for researchers to unlock the potential of this promising but underutilized building block. The development of novel liquid crystals with enhanced dielectric anisotropy, thermally stable and low-dielectric polymers, and efficient organic electronic materials are all within the realm of possibility. As the demand for high-performance materials continues to grow, a deeper investigation into the synthesis and application of 3,4,5-Trifluorotoluene and its derivatives is not only warranted but essential for driving future innovations.

References

The following references provide context on the use of fluorinated compounds in materials science, which supports the prospective applications outlined in this guide. Direct references to the application of 3,4,5-Trifluorotoluene are limited.

-

Kirsch, P., & Tarumi, K. (1999). Anisotropic-Fluorinated-Liquid-Crystal-Mixtures-for-Active-Matrix-Displays. SID Symposium Digest of Technical Papers, 30(1), 107-110. [Link]

-

Hough, L. A., & Bement, A. L. (2007). Fluorinated liquid crystals. Chemical Reviews, 107(12), 5104-5131. [Link]

-

Park, Y., et al. (2015). Recent progress in fluorinated polymers for sustainable energy and environmental applications. Progress in Polymer Science, 45, 1-43. [Link]

-

Facchetti, A. (2011). Fluorinated materials for organic electronics. Materials Today, 14(6), 280-287. [Link]

-

Ameduri, B. (2009). From vinylidene fluoride (VDF) to the applications of VDF-containing polymers and copolymers: recent developments and future trends. Chemical Reviews, 109(12), 6632-6686. [Link]

-

Babudri, F., et al. (2012). Fluorinated organic materials for electronic and optoelectronic applications: the role of the C–F bond. Chemical Communications, 48(70), 8731-8745. [Link]

- A patent mentioning the use of 3,4,5-trifluorobromobenzene as an intermediate for liquid crystal materials.

-

An article mentioning 3,4,5-trifluoromethyl phenol as an intermediate for TFT color liquid crystal material. Manufacturing Steps of Liquid Crystal Materials - Labinsights. [Link]

Application Notes and Protocols for the Synthesis of 3,4,5-Trifluorotoluene Derivatives

Introduction: The Strategic Importance of the 3,4,5-Trifluorotoluene Scaffold

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The 3,4,5-trifluorotoluene scaffold is a particularly valuable building block. The unique electronic properties imparted by the trifluorinated phenyl ring, combined with the versatile methyl group handle, offer a rich platform for generating diverse molecular architectures. Derivatives of 3,4,5-trifluorotoluene are integral to the development of pharmaceuticals, agrochemicals, and advanced materials, where the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive overview of the primary synthetic strategies for accessing derivatives of 3,4,5-trifluorotoluene. We will delve into the chemical logic behind key transformations, offering detailed, field-proven protocols for researchers engaged in synthetic chemistry and drug development. The methodologies discussed encompass functionalization of the benzylic position, direct C-H activation of the aromatic ring, and the substitution of aromatic hydrogens or halogens via modern catalytic and nucleophilic pathways.

Core Synthetic Strategies: A Multi-Pronged Approach

The derivatization of 3,4,5-trifluorotoluene can be approached through several distinct, yet complementary, synthetic routes. The choice of strategy is dictated by the desired substitution pattern and the nature of the target functional group. The primary pathways, originating from the parent molecule, are illustrated below.

Caption: Key synthetic pathways for derivatizing 3,4,5-trifluorotoluene.

Section 1: Derivatization via the Methyl Group: Accessing Key Intermediates

The most direct handle for initial derivatization is the methyl group. Its oxidation provides access to the aldehyde and carboxylic acid functionalities, which are versatile intermediates for a vast array of subsequent chemical transformations, including reductive amination, esterification, and amide bond formation.

Causality Behind Experimental Choices: